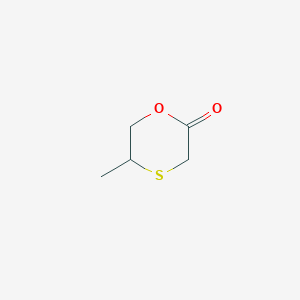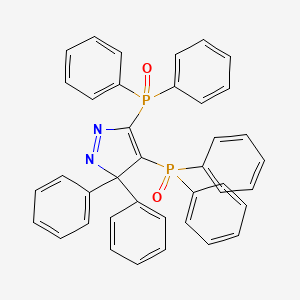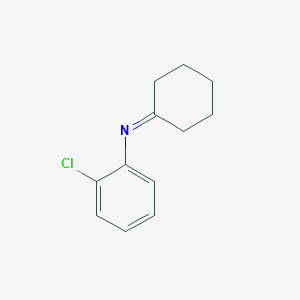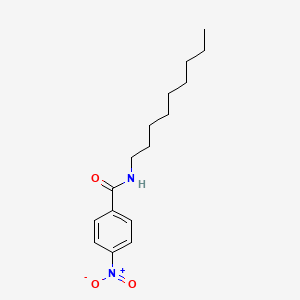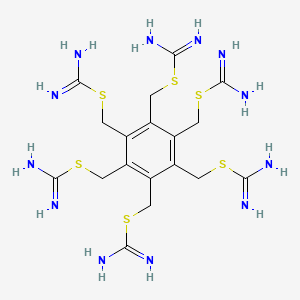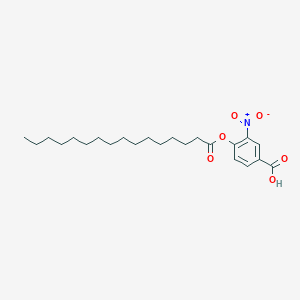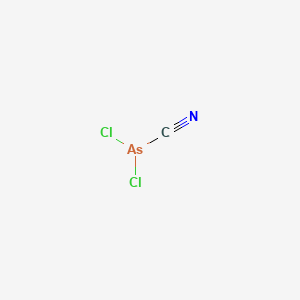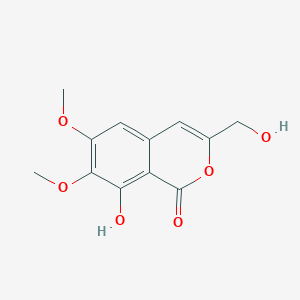
8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of hydroxyl, hydroxymethyl, and methoxy groups attached to a benzopyran ring, making it a unique and versatile molecule in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction typically involves the use of 6,7-dimethoxy-2-hydroxyacetophenone and formaldehyde under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarins.
Aplicaciones Científicas De Investigación
8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. The compound can inhibit specific enzymes, leading to the modulation of biochemical pathways involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
Cytogenin (8-Hydroxy-3-hydroxymethyl-6-methoxyisocoumarin): Shares similar structural features but differs in the position and number of methoxy groups.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position but lacks the methoxy and hydroxymethyl groups.
Uniqueness
8-Hydroxy-3-(hydroxymethyl)-6,7-dimethoxy-1H-2-benzopyran-1-one is unique due to the presence of both hydroxymethyl and methoxy groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
64013-41-8 |
|---|---|
Fórmula molecular |
C12H12O6 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
8-hydroxy-3-(hydroxymethyl)-6,7-dimethoxyisochromen-1-one |
InChI |
InChI=1S/C12H12O6/c1-16-8-4-6-3-7(5-13)18-12(15)9(6)10(14)11(8)17-2/h3-4,13-14H,5H2,1-2H3 |
Clave InChI |
WDOIWJNHSCUKKT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)C=C(OC2=O)CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

